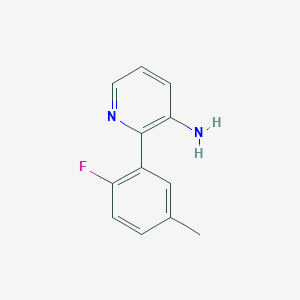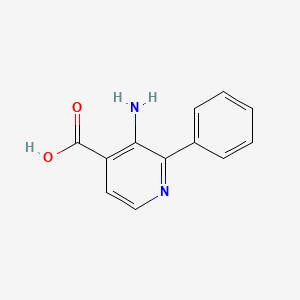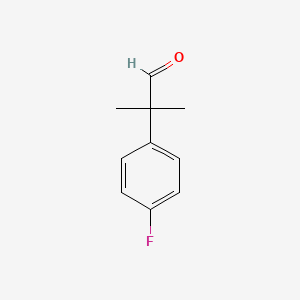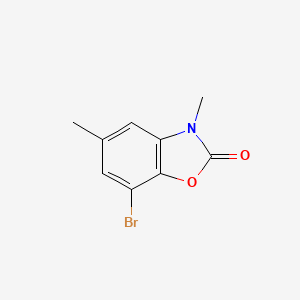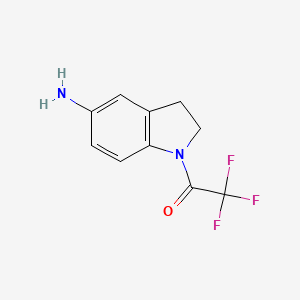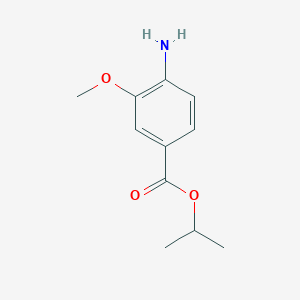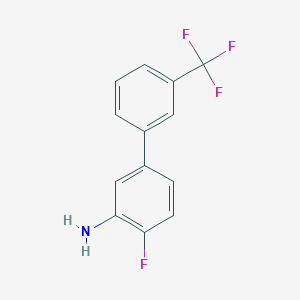![molecular formula C9H7BrN2O B1446674 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1367942-73-1](/img/structure/B1446674.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Descripción general
Descripción
“5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound . It is related to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde”, has been reported in scientific literature . The synthesis process involves a series of chemical reactions, and the specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” can be represented by the formula C8H5BrN2O . The structure includes a pyrrolo[2,3-b]pyridine ring system, with a bromine atom at the 5-position and a methyl group at the 1-position .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, Jalilzadeh and Pesyan (2011) reported its use in creating diastereomeric mixtures of heterocyclic stable pentaones, which are dimeric forms of 1-methyl barbiturate, through a reaction with unsymmetrical barbituric acid, cyanogen bromide, and different aldehydes (Jalilzadeh & Pesyan, 2011).
Antibacterial Activity
In the realm of antibacterial research, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, where one compound demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Fluorinated Pyrroles
Surmont et al. (2009) explored the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are derived from related pyrroles. This research contributes to the development of new methodologies for synthesizing fluorinated pyrroles (Surmont et al., 2009).
Flexible Construction Approach
The work of Wu et al. (2022) demonstrated an efficient method for synthesizing functionalized pyrrole-3-carbaldehydes. They used a palladium-catalyzed Sonogashira coupling reaction, followed by annulation, to access multifunctionalized pyrrole-3-carbaldehydes (Wu et al., 2022).
Analgesic and Anti-inflammatory Activities
Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing promising results in comparison with standard drugs (Chamakuri et al., 2016).
Preparation of Dihydroindol-2-ones and Isatins
Parrick et al. (1989) reported the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, useful precursors of Indole-2,3-diones, by reacting indoles with N-bromosuccinimide. This method also applies to the synthesis of 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one analogues (Parrick et al., 1989).
Direcciones Futuras
The future directions for research on “5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, further studies could be conducted to fully elucidate the physical and chemical properties, safety and hazards, and other aspects of these compounds.
Propiedades
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)7-2-9(10)11-3-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDFTKTTPTBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



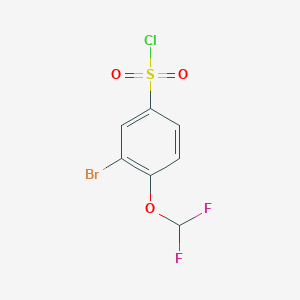
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
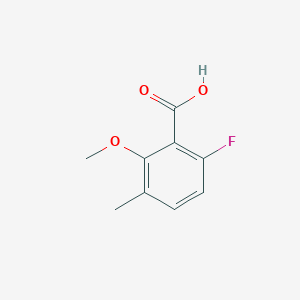
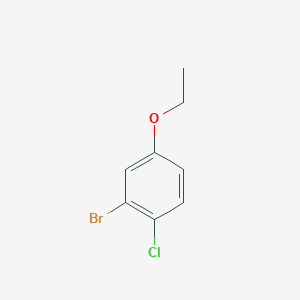
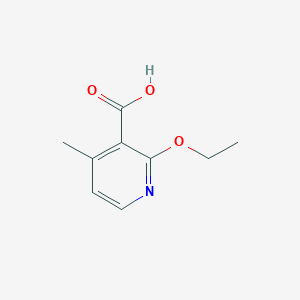
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)
![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)
